molecular formula C11H19NO3 B2993048 tert-butyl (2r)-2-acetylpyrrolidine-1-carboxylate CAS No. 675185-27-0

tert-butyl (2r)-2-acetylpyrrolidine-1-carboxylate

Cat. No.: B2993048
CAS No.: 675185-27-0
M. Wt: 213.277
InChI Key: NNCPMJHKYIRKSA-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2R)-2-acetylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and an acetyl substituent at the 2-position. This compound is significant in organic synthesis and pharmaceutical chemistry due to its role as a precursor for bioactive molecules, particularly in the development of kinase inhibitors, antiviral agents, and central nervous system modulators. The Boc group enhances solubility and stability during synthetic processes, while the acetyl moiety offers reactivity for further functionalization.

Properties

IUPAC Name

tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCPMJHKYIRKSA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675185-27-0
Record name tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2r)-2-acetylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with an acetylating agent. One common method is the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2r)-2-acetylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl (2r)-2-acetylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl (2r)-2-acetylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and other proteins. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The primary distinguishing feature among analogs is the substituent at the 2-position of the pyrrolidine ring. Comparative analysis reveals:

tert-Butyl 2-(4-((2-Ethylhexyl)oxy)pyridin-2-yl)pyrrolidine-1-carboxylate (Compound 32)
  • Substituent : Pyridinyl-ether group.
  • Synthesis: Prepared via coupling of tert-butyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate with 2-ethyl-1-hexanol, yielding 54% product after silica gel chromatography .
  • Applications : Likely used in materials science or drug delivery due to its lipophilic 2-ethylhexyl chain.
tert-Butyl (R)-2-(4-Octylphenethyl)pyrrolidine-1-carboxylate
  • Substituent : 4-Octylphenethyl group.
  • Synthesis : Hydrogenation and subsequent purification achieved 78% yield. NMR data confirmed stereochemistry and purity .
  • Applications : Designed as a constrained sphingosine analog for anticancer studies, targeting sphingosine-1-phosphate receptors.
tert-Butyl 2-(Aminomethyl)pyrrolidine-1-carboxylate
  • Substituent: Aminomethyl group.
  • Properties : Molecular weight 200.28 g/mol; CAS 177911-87-3. Safety data highlight precautions for inhalation and skin contact .
  • Applications : Intermediate in peptide mimetics or enzyme inhibitors due to nucleophilic amine.
tert-Butyl (2R)-2-(2-Hydroxyethyl)pyrrolidine-1-carboxylate
  • Substituent : Hydroxyethyl group.
  • Properties: Molecular formula C11H21NO3; CAS 132482-06-5 .
  • Applications: Potential use in prodrugs or hydrophilic derivatives requiring hydroxyl group reactivity.
(S)-tert-Butyl 2-(2-Aminothiazol-4-yl)pyrrolidine-1-carboxylate
  • Substituent: Aminothiazolyl group.
  • Applications : Likely employed in antibiotic or kinase inhibitor development, leveraging thiazole’s metal-chelating properties .

Table 1: Structural Analogs of tert-Butyl (2R)-2-Acetylpyrrolidine-1-Carboxylate

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Synthetic Yield Key Applications
This compound Acetyl C11H19NO3 213.27 Not Provided Not Available Drug intermediates
tert-Butyl 2-(4-((2-ethylhexyl)oxy)pyridin-2-yl)pyrrolidine-1-carboxylate Pyridinyl-ether C22H34N2O3 374.52 Not Provided 54% Materials science
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate 4-Octylphenethyl C25H41NO2 387.60 Not Provided 78% Anticancer agents
tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate Aminomethyl C10H20N2O2 200.28 177911-87-4 Not Available Peptide mimetics
tert-Butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate Hydroxyethyl C11H21NO3 215.29 132482-06-5 Not Available Prodrugs

Biological Activity

tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and findings from relevant studies.

Chemical Structure and Properties

The compound is characterized by its pyrrolidine core with an acetyl group and a tert-butyl ester. Its chiral nature allows for specific interactions with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing physiological processes such as:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, altering their activity.
  • Receptor Interaction : The compound's structure allows it to fit into receptor binding sites, potentially affecting signaling pathways related to neurological and psychiatric disorders.

Anticancer Properties

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrrolidine moiety enhances binding affinity to biological targets involved in cancer pathways. Notably, modifications on the pyrrolidine ring can lead to improved selectivity and efficacy in therapeutic applications .

Neurological Effects

The compound has been studied for its potential in treating neurological disorders. Its ability to interact with neurotransmitter receptors suggests it may have implications in drug development for conditions such as anxiety and depression .

Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed significant cell death at concentrations as low as 2 μM, attributed to the compound's ability to activate protein phosphatase 2A (PP2A), which downregulates nutrient transporters on cancer cells .

Study 2: Enzyme Interaction Studies

In another study focusing on enzyme mechanisms, this compound was found to inhibit specific serine proteases involved in coagulation pathways. The inhibition led to reduced thrombin generation, indicating potential applications in managing hypercoagulable states .

Applications in Drug Development

The compound serves as a building block in the synthesis of more complex molecules aimed at treating various diseases. Its derivatives are being explored for:

  • Anti-inflammatory drugs : Targeting cytokine release pathways.
  • Neurological agents : Modulating neurotransmitter systems for treating mood disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on cancer cell lines
Neurological EffectsPotential treatment for anxiety and depression
Enzyme InhibitionInhibition of serine proteases
Drug DevelopmentBuilding block for anti-inflammatory compounds

Q & A

Q. What are the common synthetic routes for tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate, and how are reaction conditions optimized for yield?

Answer: Synthesis of tert-butyl pyrrolidine carboxylates typically involves multi-step reactions, including esterification, hydrogenation, and protection/deprotection strategies. For example:

  • Esterification : tert-Butyl groups are introduced via Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) .
  • Hydrogenation : Pd/C catalysts under H₂ atmosphere achieve high purity (99%) in reduction steps .
  • Purification : Column chromatography with ethanol/chloroform (1:10) or similar solvent systems isolates products . Optimization focuses on stoichiometry, temperature (e.g., 45°C for saponification ), and catalyst selection. Yields for analogous compounds range from 60% to 93% .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Answer: Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., acetyl resonances at δ 2.1–2.3 ppm) .
  • IR Spectroscopy : Absorbances at ~1740 cm⁻¹ (C=O of ester) and ~1650 cm⁻¹ (acetyl group) validate structural motifs .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z within 0.0001 Da error) .
  • Optical Rotation ([α]D) : Ensures enantiomeric purity (e.g., [α]²⁵D −55.0 for chiral analogs) .

Q. What safety precautions are necessary when handling this compound?

Answer: While specific toxicity data for this compound is limited, safety protocols for structurally related tert-butyl carboxylates include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in cool, dry conditions away from strong oxidizers .
  • First Aid : Flush eyes/skin with water immediately upon exposure .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of this compound?

Answer: Stereochemical control is achieved via:

  • Chiral Catalysts : Use of enantiopure starting materials (e.g., (2S,4R)-pyrrolidine derivatives) .
  • Reaction Monitoring : Track optical rotation ([α]D) to detect racemization .
  • Protecting Groups : tert-Butyldimethylsilyl (TBS) groups stabilize intermediates during functionalization .
  • Chromatographic Separation : Chiral HPLC resolves diastereomers if racemization occurs .

Q. What strategies resolve contradictions between experimental NMR data and computational structural predictions?

Answer: Discrepancies arise from solvent effects, dynamic processes, or incorrect model assumptions. Mitigation strategies:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to validate predicted shifts .
  • DFT Calculations : Compare computed chemical shifts (e.g., Gaussian software) with experimental data .
  • Crystallography : SHELX refinement of X-ray data provides definitive bond lengths/angles .

Q. How can reaction conditions minimize by-product formation during acetylation of tert-butyl pyrrolidine derivatives?

Answer: By-products (e.g., over-acetylated species) are reduced by:

  • Controlled Stoichiometry : Limit acetylating agents (e.g., acetyl chloride) to 1.1–1.3 equivalents .
  • Low Temperatures : Perform reactions at 0–5°C to suppress side reactions .
  • Selective Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Answer: Scaling challenges include heat dissipation, mixing efficiency, and purification. Solutions:

  • Flow Chemistry : Continuous reactors improve temperature control and reaction homogeneity .
  • Automated Chromatography : Preparative HPLC systems handle larger volumes .
  • Process Analytical Technology (PAT) : In-line IR/NMR monitors reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.